![molecular formula C16H15NO B3034357 1-Benzoyl-1,2,3,4-tetrahydroquinoline CAS No. 16078-38-9](/img/structure/B3034357.png)
1-Benzoyl-1,2,3,4-tetrahydroquinoline
Overview
Description
1-Benzoyl-1,2,3,4-tetrahydroquinoline is a compound with the molecular formula C16H15NO and a molecular weight of 237.3 . It is used as a reagent in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity .
Synthesis Analysis
1,2,3,4-Tetrahydroquinoline is synthesized using quinoline N-oxide as a raw material by chemical reaction . The specific synthesis steps involve dissolving B (C6F5)3 in chloroform, to which diethylsilane is added .Molecular Structure Analysis
The molecular structure of 1-Benzoyl-1,2,3,4-tetrahydroquinoline has been determined using high-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations .Chemical Reactions Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . A cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation was developed using Rhodococcus equi ZMU-LK19 .Physical And Chemical Properties Analysis
1-Benzoyl-1,2,3,4-tetrahydroquinoline is a solid substance . It has a molecular weight of 237.3 and an average mass of 237.296 Da .Scientific Research Applications
- The reaction proceeds through Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with alkenyl anilines .
- Its application in preventing oxidative damage and corrosion makes it relevant in materials science and industrial processes .
- These ligands play a role in regulating gene activity, potentially impacting fields like molecular biology and drug development .
- Understanding its precise molecular structures aids in predicting its behavior and interactions in various environments .
Cascade Reactions for Tetrahydroquinoline Synthesis
Antioxidant and Corrosion Inhibitor
Control of Gene Expression
Conformational Analysis
Atom-Economic Synthesis and Enantiomerically Pure Derivatives
Safety And Hazards
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(phenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16(14-8-2-1-3-9-14)17-12-6-10-13-7-4-5-11-15(13)17/h1-5,7-9,11H,6,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBQABUYWIZVHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288000 | |
Record name | N-Benzoyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
16078-38-9 | |
Record name | N-Benzoyl-1,2,3,4-tetrahydroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16078-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101288000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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